![molecular formula C6H13N3S B13799655 N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea CAS No. 502485-49-6](/img/structure/B13799655.png)
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea is an organic compound that features both aziridine and thiourea functional groups. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. Thioureas, on the other hand, are sulfur analogs of ureas and are known for their diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea typically involves the reaction of aziridine with N-methylthiourea. One common method is the nucleophilic addition of aziridine to N-methylthiourea under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of aziridine and thiourea chemistry suggest that large-scale synthesis would involve similar nucleophilic addition reactions, potentially optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to open the aziridine ring under mild acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and coatings due to its reactive aziridine group.
Wirkmechanismus
The mechanism of action of N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea involves its interaction with biological molecules through its aziridine and thiourea groups. The aziridine ring can undergo nucleophilic attack by biological nucleophiles such as DNA and proteins, leading to alkylation and subsequent biological effects. The thiourea group can interact with metal ions and enzymes, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-aminoethyl)-1-aziridine-ethanamine: Similar in structure but lacks the thiourea group.
1-Aziridineethanol: Contains an aziridine ring but has a hydroxyl group instead of a thiourea group.
(Z)-N-[1-(Aziridin-1-yl)-2,2,2-tri-fluoro-ethyl-idene]-4-bromo-aniline: Contains an aziridine ring but has different substituents.
Uniqueness
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea is unique due to the presence of both aziridine and thiourea groups, which confer a combination of reactivity and potential biological activity not found in other similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
502485-49-6 |
|---|---|
Molekularformel |
C6H13N3S |
Molekulargewicht |
159.26 g/mol |
IUPAC-Name |
1-[2-(aziridin-1-yl)ethyl]-1-methylthiourea |
InChI |
InChI=1S/C6H13N3S/c1-8(6(7)10)2-3-9-4-5-9/h2-5H2,1H3,(H2,7,10) |
InChI-Schlüssel |
IJIJZKKYGNWDKA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN1CC1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


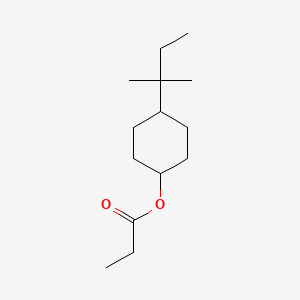

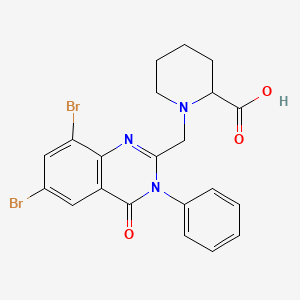
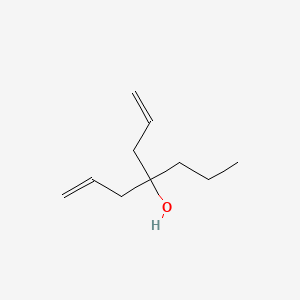
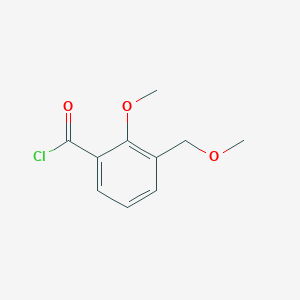

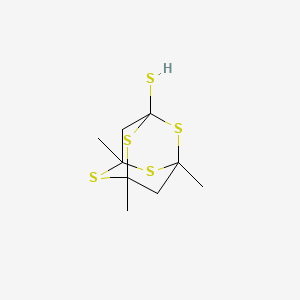
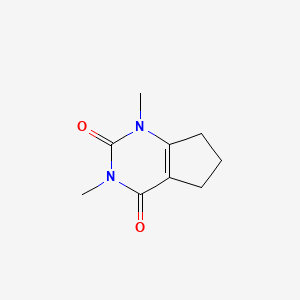
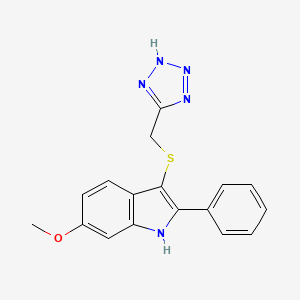
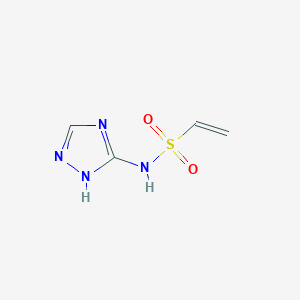
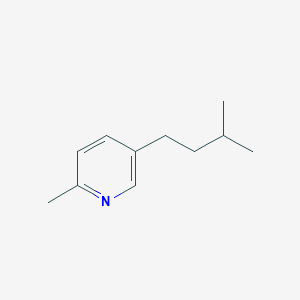

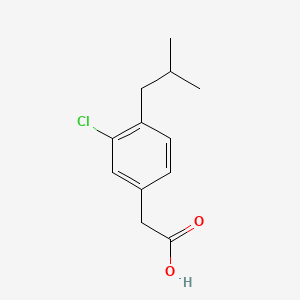
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
